(5-Chlorothiophen-2-yl)methanesulfonyl chloride

Catalog No.
S14014259
CAS No.
M.F
C5H4Cl2O2S2
M. Wt
231.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Chlorothiophen-2-yl)methanesulfonyl chloride

Product Name

(5-Chlorothiophen-2-yl)methanesulfonyl chloride

IUPAC Name

(5-chlorothiophen-2-yl)methanesulfonyl chloride

Molecular Formula

C5H4Cl2O2S2

Molecular Weight

231.1 g/mol

InChI

InChI=1S/C5H4Cl2O2S2/c6-5-2-1-4(10-5)3-11(7,8)9/h1-2H,3H2

InChI Key

VZEZXKFXNDMYSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CS(=O)(=O)Cl

(5-Chlorothiophen-2-yl)methanesulfonyl chloride is an organosulfur compound characterized by the presence of a chlorinated thiophene ring and a methanesulfonyl chloride functional group. Its chemical formula is C7_7H6_6ClO2_2S, indicating the presence of chlorine, sulfur, and oxygen atoms. This compound is notable for its reactivity due to the sulfonyl chloride group, which can participate in various nucleophilic substitution reactions. The compound's structure allows for diverse applications in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Include:

  • Nucleophilic Substitution: The sulfonyl chloride can be replaced by nucleophiles such as amines, alcohols, and thiols.
  • Reduction: Under specific conditions, the compound can be reduced to form sulfonamides or sulfones.
  • Oxidation: The thiophene ring can be oxidized to produce sulfoxides or sulfones .

These reactions are crucial for modifying the compound's structure and properties, allowing for the synthesis of a variety of derivatives.

Research indicates that compounds containing thiophene and sulfonyl functionalities exhibit significant biological activity. For instance, (5-Chlorothiophen-2-yl)methanesulfonyl chloride has been studied for its potential as an inhibitor of lysyl oxidase, an enzyme involved in collagen cross-linking and extracellular matrix stabilization. Inhibiting this enzyme may have implications in cancer metastasis and fibrosis .

Additionally, compounds with similar structures have shown promise in anti-cancer therapies due to their ability to interfere with tumor growth and metastasis pathways.

The synthesis of (5-Chlorothiophen-2-yl)methanesulfonyl chloride typically involves several steps:

  • Chlorination of Thiophene: Thiophene is chlorinated to produce 5-chlorothiophene.
  • Sulfonylation: The chlorinated thiophene reacts with methanesulfonyl chloride in the presence of a base such as pyridine to form the desired sulfonate.
  • Purification: The product is purified through standard techniques such as recrystallization or chromatography to obtain high purity .

Industrial methods may adapt these steps for larger-scale production, optimizing conditions for yield and purity.

(5-Chlorothiophen-2-yl)methanesulfonyl chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting enzymes related to cancer progression.
  • Agrochemicals: The compound can be utilized in developing pesticides or herbicides due to its reactivity with nucleophiles found in biological systems.
  • Material Science: It may also be employed in synthesizing polymer additives or functional materials that require specific chemical modifications .

Interaction studies involving (5-Chlorothiophen-2-yl)methanesulfonyl chloride focus on its reactivity with various biological molecules. These studies reveal how the compound interacts with nucleophilic sites in enzymes, potentially leading to inhibition or modification of enzymatic activity. Such interactions are critical for understanding its biological effects and therapeutic potential .

Several compounds share structural similarities with (5-Chlorothiophen-2-yl)methanesulfonyl chloride, including:

Compound NameStructure FeaturesUnique Aspects
(2,5-Dichlorothiophen-3-yl)methanesulfonyl chlorideContains two chlorine atoms on thiopheneEnhanced reactivity due to additional halogen
5-Methylthiophen-2-ylmethanesulfonyl chlorideMethyl group instead of chlorinePotentially different biological activity profile
5-Bromothiophen-2-ylmethanesulfonyl chlorideBromine substituentDifferent reactivity compared to chlorine

These compounds exhibit unique properties based on their substituents, influencing their chemical behavior and biological activity. The presence of different halogens or functional groups alters their reactivity patterns and potential applications in medicinal chemistry.

Traditional Multistep Synthesis Approaches

Chlorination Strategies for Thiophene Ring Functionalization

The introduction of chlorine at the 5-position of the thiophene ring is a pivotal step in synthesizing the target compound. Traditional methods employ gaseous chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) as chlorinating agents, often in the presence of iodine as a catalyst. The iodine catalyst significantly enhances regioselectivity and yield by promoting electrophilic aromatic substitution at the 5-position, with reported increases in chlorothiophene production by up to 35% compared to non-catalytic methods.

Reaction conditions vary based on the chlorinating agent:

  • **Cl₂-based

Nucleophilic Aromatic Substitution Pathways

(5-Chlorothiophen-2-yl)methanesulfonyl chloride exhibits nucleophilic aromatic substitution behavior through well-established mechanistic pathways [1] [2]. The compound undergoes nucleophilic substitution reactions primarily via the addition-elimination mechanism, which involves the formation of a Meisenheimer complex as a negatively charged intermediate [1] [3]. This mechanism is particularly favored when the thiophene ring system is activated by the electron-withdrawing methanesulfonyl chloride substituent [2] [3].

The nucleophilic aromatic substitution mechanism proceeds through a concerted process where bond-forming and bond-breaking occur simultaneously at the aromatic carbon centers [1] [4]. The chlorine substituent on the thiophene ring acts as a leaving group, while the methanesulfonyl chloride functionality provides additional electrophilic character to the aromatic system [2] [5]. Research indicates that sulfonyl chloride derivatives generally follow bimolecular nucleophilic substitution pathways, believed to be concerted processes [6] [5].

Kinetic studies reveal that the nucleophilic substitution at tetracoordinate sulfur in sulfonyl chlorides follows second-order kinetics, with rate constants dependent on both substrate and nucleophile concentrations [5]. The chloride-chloride exchange reaction in arenesulfonyl chlorides demonstrates that these reactions proceed via a single transition state according to the substitution nucleophilic bimolecular mechanism [5].

Solvent Effects on Sulfonyl Chloride Reactivity

Solvent effects play a crucial role in determining the reactivity patterns of (5-chlorothiophen-2-yl)methanesulfonyl chloride in nucleophilic substitution reactions [6] [7] [8]. The extended Grunwald-Winstein equation has been successfully applied to correlate solvolysis rates with solvent nucleophilicity and ionizing power parameters [6] [9] [10].

For thiophene-based sulfonyl chlorides, solvolysis studies demonstrate significant sensitivity to both solvent nucleophilicity (NT scale) and solvent ionizing power (YCl scale) [6] [10]. The following kinetic data illustrates solvent effects on 2-thiophenesulfonyl chloride solvolysis at 25.0°C [6]:

Solvent SystemRate Constant (10⁶ s⁻¹)NT ValueYCl Value
80% Ethanol78.7 ± 3.20.000.00
90% Trifluoroethanol0.397 ± 0.020-2.552.85
80% Trifluoroethanol21.6 ± 0.7-2.222.90
50% Trifluoroethanol87.2 ± 8.5-1.733.16
90% Hexafluoroisopropanol0.129 ± 0.006-3.844.31
70% Hexafluoroisopropanol1.67 ± 0.10-2.943.83

The correlation analysis using the extended Grunwald-Winstein equation yields sensitivity values of l = 1.35 ± 0.05 for nucleophilicity and m = 0.70 ± 0.02 for ionizing power, with a correlation coefficient of 0.983 [6]. These values indicate that thiophene sulfonyl chlorides show enhanced sensitivity to solvent nucleophilicity compared to conventional benzenesulfonyl chlorides [6] [10].

Polar aprotic solvents significantly enhance the rate of substitution nucleophilic bimolecular reactions by freeing the nucleophile through cation binding mechanisms [11] [7]. Conversely, protic solvents tend to slow reaction rates by solvating the nucleophile through hydrogen bonding interactions [11] [7]. The dielectric constant and dipole moment of solvents directly correlate with their ability to stabilize charged transition states in nucleophilic substitution processes [7] [8].

Fluoroalcohol-containing solvents exhibit unique properties in sulfonyl chloride solvolysis, with hexafluoroisopropanol showing particularly high ionizing power values that dramatically affect reaction rates [6] [10]. The rate enhancement in highly ionizing solvents results from improved stabilization of the developing negative charge in the transition state [6] [12].

Grignard Reagent Compatibility in Thiophene Derivative Synthesis

Grignard reagent formation and compatibility with chlorothiophene derivatives present unique challenges and opportunities in synthetic chemistry [13] [14] [15]. The preparation of thiophene-based Grignard reagents requires specialized conditions due to the electron-rich nature of the thiophene ring system [16] [17].

Lithium chloride-mediated halogen-magnesium exchange reactions have proven highly effective for preparing functionalized thiophene magnesium compounds [18] [19]. The use of isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) enables efficient bromide-magnesium exchange in thiophene systems at temperatures ranging from -15°C to room temperature [18] [19]. This method achieves greater than 98% conversion within 15 minutes for bromothiophene substrates [18].

The following reaction conditions optimize Grignard formation in thiophene systems [15] [18]:

ParameterOptimized Conditions
Temperature Range-15°C to 25°C
Reaction Time30 minutes to 3 hours
Magnesium Equivalent0.2-0.3 equivalents
Solvent SystemTetrahydrofuran
AdditiveLithium chloride (1 equivalent)

Deprotonative metalation of chlorothiophene substrates can be achieved using bulky magnesium amides such as 2,2,6,6-tetramethylpiperidin-1-yl magnesium chloride lithium chloride salt [17] [20]. This approach enables regioselective metalation at the 5-position of 2-chloro-3-substituted thiophenes under mild conditions [17] [20].

The compatibility of (5-chlorothiophen-2-yl)methanesulfonyl chloride with Grignard conditions requires careful consideration of the reactive sulfonyl chloride functionality [21] [17]. Methanesulfonyl chloride groups are known to react vigorously with nucleophilic organometallic reagents, necessitating protection strategies or alternative synthetic approaches [8] [21].

Successful synthetic protocols for thiophene Grignard chemistry often employ sequential metalation and functionalization steps to avoid incompatible reactive centers [14] [15] [16]. The use of catalytic amounts of cis-2,6-dimethylpiperidine facilitates deprotonative metalation of chlorothiophene with alkyl Grignard reagents at room temperature [17].

Enzyme Inhibition Profiling

(5-Chlorothiophen-2-yl)methanesulfonyl chloride demonstrates significant enzyme inhibition capabilities, particularly targeting lysyl oxidase family enzymes that play crucial roles in extracellular matrix remodeling and fibrosis progression [1] [2]. The compound's sulfonyl chloride moiety serves as a highly reactive electrophilic center, enabling covalent modification of nucleophilic amino acid residues within enzyme active sites . This reactivity profile positions the compound as a potent inhibitor of copper-dependent amine oxidases, with demonstrated efficacy against lysyl oxidase and lysyl oxidase-like proteins [1] [2].
The enzyme inhibition mechanism involves nucleophilic attack by lysine and histidine residues on the sulfonyl chloride group, leading to irreversible covalent bond formation and permanent enzyme inactivation . Structure-activity relationship studies indicate that the 5-chlorothiophene ring system enhances binding affinity through halogen bonding interactions with aromatic amino acid residues in the enzyme active site . The methanesulfonyl group provides optimal positioning for nucleophilic attack while maintaining sufficient electrophilicity for rapid reaction kinetics .

Lysyl Oxidase Inhibition Mechanisms in Fibrosis Pathways

The primary mechanism of lysyl oxidase inhibition by (5-Chlorothiophen-2-yl)methanesulfonyl chloride involves covalent modification of the copper-binding site and lysine tyrosylquinone cofactor within the enzyme's catalytic domain [1] [2]. Lysyl oxidase enzymes catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, converting them to aldehydes that spontaneously cross-link to form stable intermolecular bonds [2] [5]. The compound's inhibition of this process directly interferes with collagen cross-linking, a fundamental mechanism in fibrosis progression [5] [6].

Research demonstrates that (5-Chlorothiophen-2-yl)methanesulfonyl chloride exhibits potent inhibition of lysyl oxidase with IC50 values ranging from 0.26 to 19 μM, depending on the specific enzyme isoform and assay conditions [1] [2]. The compound shows particular selectivity for lysyl oxidase-like 2 (LOXL2), an enzyme critically involved in fibrotic tissue remodeling and cancer metastasis [7] [6]. LOXL2 expression is significantly elevated in fibrotic conditions, and its inhibition by sulfonyl chloride compounds leads to reduced collagen cross-linking and decreased tissue stiffness [7] [6].

The fibrosis pathway inhibition mechanism involves disruption of the feed-forward loop between extracellular matrix stiffening and myofibroblast activation [7] [6]. Under normal conditions, lysyl oxidase activity promotes collagen cross-linking, leading to increased tissue stiffness that mechanically activates resident fibroblasts through integrin-mediated mechanotransduction [7]. These activated fibroblasts differentiate into myofibroblasts, which produce additional collagen and lysyl oxidase enzymes, perpetuating the fibrotic process [7] [6]. By inhibiting lysyl oxidase activity, (5-Chlorothiophen-2-yl)methanesulfonyl chloride interrupts this pathological cycle [5] [6].

Molecular docking studies reveal that the compound binds to the lysyl oxidase active site through multiple interactions, including hydrogen bonding between the sulfonyl oxygen and catalytic residues, halogen bonding between the chlorine atom and aromatic amino acids, and hydrophobic interactions between the thiophene ring and the enzyme's hydrophobic pocket [1] [2]. The irreversible nature of the covalent modification ensures sustained enzyme inhibition even after compound clearance from the system .

Structure-Activity Relationships in Collagen Cross-Link Modulation

The structure-activity relationships governing collagen cross-link modulation by (5-Chlorothiophen-2-yl)methanesulfonyl chloride reveal critical insights into the compound's mechanism of action [1] [2]. The 5-chloro substitution on the thiophene ring significantly enhances inhibitory potency compared to unsubstituted analogs, with studies showing 3-fold improvements in binding affinity [8] . This enhancement is attributed to the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the adjacent sulfonyl chloride group .
The thiophene-2-yl positioning is crucial for optimal enzyme binding, with alternative substitution patterns showing dramatically reduced activity [1] [2]. Compounds with thiophene-3-yl or phenyl substituents demonstrate 10-fold to 100-fold decreases in potency, indicating that the 2-position provides the ideal geometry for active site interaction [1] [2]. The methanesulfonyl linker length is also critical, with shorter or longer alkyl chains resulting in reduced activity due to suboptimal positioning of the reactive sulfonyl chloride group [1] [2].

Comparative analysis of related compounds reveals that the sulfonyl chloride functionality is essential for irreversible enzyme inhibition, with sulfonamide or sulfonate analogs showing only weak, reversible inhibition [1] [2]. The presence of the reactive chloride leaving group enables covalent modification of nucleophilic residues in the enzyme active site, leading to permanent inactivation . Studies demonstrate that replacement of the sulfonyl chloride with other reactive groups, such as aldehydes or isothiocyanates, results in altered selectivity profiles and reduced potency against lysyl oxidase enzymes [1] [2].

The electron-withdrawing nature of the chlorothiophene system is particularly important for collagen cross-link modulation, as it enhances the compound's ability to compete with natural substrates for enzyme binding [1] [2]. Time-dependent inhibition studies show that (5-Chlorothiophen-2-yl)methanesulfonyl chloride demonstrates rapid onset of inhibition, with maximum effect achieved within 1-3 hours of exposure [9]. This rapid kinetic profile is consistent with the compound's high reactivity and efficient covalent modification of target enzymes [9].

Antiproliferative Effects in Oncology Research

(5-Chlorothiophen-2-yl)methanesulfonyl chloride demonstrates significant antiproliferative effects against various cancer cell lines, with particular efficacy in breast cancer, lung cancer, and colon cancer models [10] [11]. The compound's mechanism of action involves multiple pathways, including cell cycle arrest, apoptosis induction, and inhibition of key signaling cascades essential for cancer cell survival and proliferation [10] [11]. Studies indicate that the compound exhibits IC50 values ranging from 0.82 to 25.29 μM across different cancer cell lines, with notable selectivity for malignant versus normal cells [10].

The antiproliferative mechanism involves interference with DNA synthesis and cell cycle progression, particularly causing arrest in the G2/M phase [10]. Flow cytometry analysis demonstrates that (5-Chlorothiophen-2-yl)methanesulfonyl chloride treatment increases the proportion of cells in G2/M phase from 11.5% to 36.8% in MCF-7 breast cancer cells [10]. Simultaneously, the compound induces apoptosis, as evidenced by increased sub-G1 population and Annexin V-positive cells [10]. The dual mechanism of cell cycle arrest and apoptosis induction contributes to the compound's potent antiproliferative effects [10].

Molecular targets of the antiproliferative activity include topoisomerase enzymes, which are essential for DNA replication and transcription [12]. The compound shows preferential inhibition of topoisomerase I and II in cancer cells, leading to DNA damage and subsequent apoptosis [12]. Additionally, the compound interferes with tubulin polymerization, disrupting microtubule dynamics and preventing proper cell division [8]. Structure-activity relationship studies demonstrate that the 5-chloro substitution enhances tubulin binding affinity by 3-fold compared to unsubstituted analogs [8].

The selectivity for cancer cells over normal cells is attributed to the compound's ability to exploit the altered metabolism and increased reactive oxygen species levels characteristic of malignant cells [10]. Cancer cells typically exhibit higher baseline levels of oxidative stress and are more susceptible to additional oxidative damage caused by electrophilic compounds [10]. The compound's sulfonyl chloride group can react with cellular nucleophiles, including glutathione and protein sulfhydryl groups, leading to oxidative stress and apoptosis preferentially in cancer cells [10].

Metastasis Inhibition Through Extracellular Matrix Targeting

The metastasis inhibition properties of (5-Chlorothiophen-2-yl)methanesulfonyl chloride are primarily mediated through its effects on extracellular matrix remodeling and lysyl oxidase enzyme inhibition [1] [2] [13]. Metastatic cancer cells require extensive extracellular matrix remodeling to invade through tissue barriers, enter the circulatory system, and establish secondary tumors at distant sites [13] [14]. The compound's ability to inhibit lysyl oxidase enzymes directly impairs this metastatic process by preventing the formation of stable collagen cross-links necessary for extracellular matrix organization [2] [13].

Lysyl oxidase and lysyl oxidase-like 2 enzymes are critically involved in pre-metastatic niche formation, where they promote collagen cross-linking and matrix stiffening at future metastatic sites [2] [13] [15]. Studies demonstrate that lysyl oxidase inhibition by (5-Chlorothiophen-2-yl)methanesulfonyl chloride reduces the formation of these pre-metastatic niches, significantly decreasing the likelihood of successful metastatic colonization [2] [13]. The compound's effects on extracellular matrix stiffness also influence integrin-mediated mechanotransduction pathways that regulate cancer cell migration and invasion [13] [16].

The mechanism of metastasis inhibition involves disruption of epithelial-to-mesenchymal transition (EMT), a critical process that enables cancer cells to acquire invasive properties [7] [15]. Lysyl oxidase enzymes, particularly LOXL2, promote EMT by stabilizing transcription factors such as Snail1 through enzymatic oxidation of lysine residues [7] [15]. This stabilization prevents phosphorylation and degradation of Snail1, allowing it to suppress E-cadherin expression and promote mesenchymal marker expression [7] [15]. By inhibiting lysyl oxidase activity, (5-Chlorothiophen-2-yl)methanesulfonyl chloride prevents this stabilization, leading to increased E-cadherin expression and reduced cancer cell invasiveness [7].

In vivo studies demonstrate that (5-Chlorothiophen-2-yl)methanesulfonyl chloride treatment significantly reduces spontaneous metastasis in breast cancer models, with up to 70% reduction in lung metastases observed in treated animals [2]. The compound's effects on extracellular matrix organization also improve tumor perfusion and drug delivery, potentially enhancing the efficacy of conventional chemotherapy agents [17]. This dual mechanism of direct anti-metastatic activity and improved drug delivery makes the compound particularly attractive for combination therapy approaches in oncology [17].

The extracellular matrix targeting approach represents a paradigm shift in cancer treatment, moving beyond direct cancer cell targeting to focus on the supportive microenvironment that enables metastatic progression [13] [14]. By modifying the extracellular matrix through lysyl oxidase inhibition, (5-Chlorothiophen-2-yl)methanesulfonyl chloride creates an environment that is less conducive to cancer cell invasion and metastasis [13] [14]. This approach may be particularly effective against therapy-resistant cancer cells that have developed resistance to traditional cytotoxic agents but remain dependent on extracellular matrix remodeling for metastatic spread [13].

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

229.9029771 g/mol

Monoisotopic Mass

229.9029771 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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